![molecular formula C5H6N2O2 B2855774 5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]oxadiazol-7-ium-3-olate CAS No. 86477-05-6](/img/structure/B2855774.png)
5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]oxadiazol-7-ium-3-olate
Overview
Description
5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]oxadiazol-7-ium-3-olate, commonly known as DPO, is a heterocyclic compound that has gained significant attention in the scientific community for its potential applications in various fields. DPO is a nitrogen-containing compound that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of DPO is primarily attributed to its ability to generate singlet oxygen upon excitation with light. Singlet oxygen is a highly reactive species that can cause oxidative damage to cellular components, leading to cell death. DPO has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
DPO has been shown to exhibit various biochemical and physiological effects, including the modulation of cellular redox status, the inhibition of cancer cell proliferation, and the induction of apoptosis in cancer cells. DPO has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the major advantages of using DPO in lab experiments is its ability to generate singlet oxygen upon excitation with light, which can be used for various applications, including as a fluorescent probe and a photosensitizer for photodynamic therapy. However, the use of DPO in lab experiments is limited by its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research and development of DPO, including the optimization of its synthesis method to improve the yield and reduce the use of hazardous reagents, the development of new applications for DPO in various fields, including as a potential drug candidate for the treatment of cancer and neurological disorders, and the improvement of its solubility in aqueous solutions to enhance its bioavailability and efficacy.
Conclusion:
In conclusion, DPO is a heterocyclic compound that has gained significant attention in the scientific community for its potential applications in various fields. DPO has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively. DPO has been shown to exhibit various biochemical and physiological effects, including the modulation of cellular redox status, the inhibition of cancer cell proliferation, and the induction of apoptosis in cancer cells. Despite its limitations, DPO has several advantages for lab experiments, including its ability to generate singlet oxygen upon excitation with light. There are several future directions for the research and development of DPO, including the optimization of its synthesis method and the development of new applications for DPO in various fields.
Scientific Research Applications
DPO has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions, a photosensitizer for photodynamic therapy, and a potential drug candidate for the treatment of cancer and neurological disorders. DPO has also been used as a molecular probe for the detection of reactive oxygen species and as a catalyst in organic reactions.
properties
IUPAC Name |
5,6-dihydro-4H-pyrrolo[1,2-c]oxadiazol-7-ium-3-olate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c8-5-4-2-1-3-7(4)6-9-5/h1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRHBUZYRQSEBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(ON=[N+]2C1)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]oxadiazol-7-ium-3-olate | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-2,6-difluorobenzamide](/img/structure/B2855691.png)
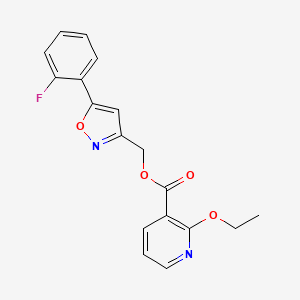
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide](/img/structure/B2855694.png)
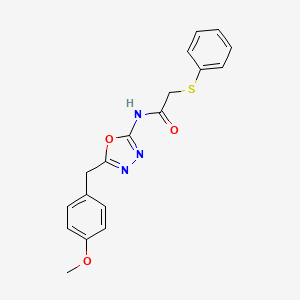
![3-(2-methoxynaphthalen-1-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B2855697.png)
![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-phenethyloxalamide](/img/structure/B2855700.png)
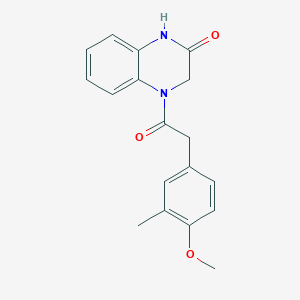
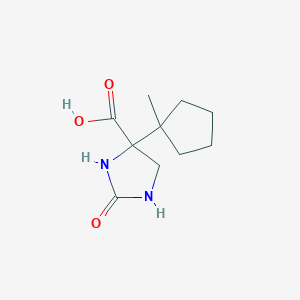
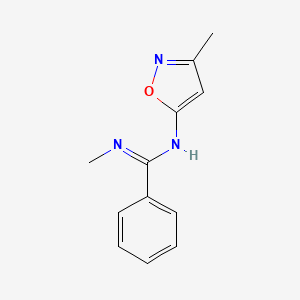
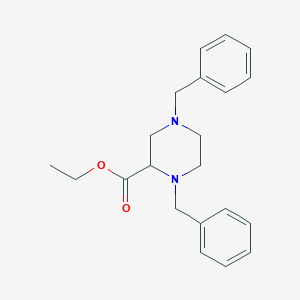
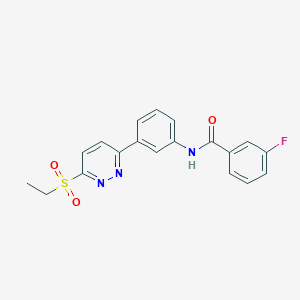
![5-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione](/img/structure/B2855711.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2855712.png)
![1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(6-ethoxybenzo[d]thiazol-2-yl)urea](/img/structure/B2855714.png)